(3-Bromo-2,6-difluorophenyl)methanol
Description
Properties
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWCHLKAFPIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623506 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-05-6 | |
| Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical properties for (3-Bromo-2,6-difluorophenyl)methanol. Due to a lack of experimentally determined data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for determining key physical characteristics such as melting point, boiling point, density, and solubility. These methodologies are presented to guide researchers in the empirical evaluation of this compound.
Core Physical and Chemical Data
While specific experimental data for this compound is limited, its fundamental chemical properties have been calculated and are presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.02 g/mol | [1] |
| CAS Number | 438050-05-6 | [1] |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Density | No data available | [2] |
| Solubility | No data available | [2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for ascertaining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting point, while impure samples melt over a wider temperature range and at a lower temperature.[3]
Methodology: Capillary Method
This is a common and straightforward method for determining the melting point of a solid.[4]
-
Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end.[5] The tube is then tapped to compact the sample.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus. The setup is then immersed in a heating bath (e.g., oil bath in a Thiele tube) or a metal block.[3]
-
Heating and Observation: The sample is heated gradually, and the temperature is monitored.[5] It is standard practice to perform an initial rapid heating to determine an approximate melting range, followed by a slower, more precise measurement.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is reported as the melting point.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7]
Methodology: Capillary Method (Siwoloboff Method)
This micro-method is suitable for small sample quantities.[8][9]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.[7]
-
Heating and Observation: As the liquid is heated, air trapped in the capillary tube escapes, followed by the vapor of the substance, forming a continuous stream of bubbles.[8] The heat is then removed, and the bath is allowed to cool.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[7] This is the point where the external pressure equals the vapor pressure of the substance.[9]
Density Determination
Density is the mass of a substance per unit volume and is a fundamental physical property used for substance identification.[10]
Methodology: Liquid Displacement Method
This method is suitable for solids that are insoluble in a reference liquid (e.g., water).[11]
-
Mass Measurement: The mass of the solid sample is accurately measured using an analytical balance.[12]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[12]
-
Volume Displacement: The solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[11]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its determined volume.[11][12]
Solubility Determination
Solubility provides insights into the polarity and functional groups present in a molecule.[13]
Methodology: Qualitative Solubility Tests
A systematic approach is used to determine a compound's solubility in various solvents.[14]
-
Procedure: A small, measured amount of the solid (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[14] The mixture is vigorously shaken.
-
Observation: The sample is observed for dissolution. If it dissolves, it is recorded as "soluble"; otherwise, it is "insoluble."
-
Solvent Sequence: The solubility is typically tested in a sequence of solvents to classify the compound. A common sequence includes:
References
- 1. This compound [myskinrecipes.com]
- 2. echemi.com [echemi.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. westlab.com [westlab.com]
- 5. scribd.com [scribd.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Video: Boiling Points - Procedure [jove.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 11. wjec.co.uk [wjec.co.uk]
- 12. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, synthesis, and potential applications of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in medicinal chemistry.
Core Structural and Physical Information
This compound is a halogenated aromatic alcohol. Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a hydroxymethyl group. This combination of functionalities makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.
| Property | Value |
| Chemical Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| CAS Number | 438050-05-6 |
| Physical Form | Solid |
| Boiling Point | 249.8 ± 35.0 °C at 760 mmHg |
| InChI | 1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 |
| InChI Key | VNUWCHLKAFPIDP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)CO)F)Br |
Spectroscopic Data
Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 222.95645 |
| [M+Na]⁺ | 244.93839 |
| [M-H]⁻ | 220.94189 |
| [M+NH₄]⁺ | 239.98299 |
| [M+K]⁺ | 260.91233 |
| [M+H-H₂O]⁺ | 204.94643 |
| [M+HCOO]⁻ | 266.94737 |
| [M+CH₃COO]⁻ | 280.96302 |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the formylation of 1-bromo-2,4-difluorobenzene followed by the reduction of the resulting aldehyde.
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde
This procedure is adapted from a known method for the formylation of a similar substituted benzene.
-
Materials: 1-bromo-2,4-difluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, and N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-Butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Add N,N-Dimethylformamide (DMF) dropwise to the reaction mixture and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-2,6-difluorobenzaldehyde.
-
Step 2: Reduction of 3-Bromo-2,6-difluorobenzaldehyde to this compound
This is a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3][4][5][6]
-
Materials: 3-Bromo-2,6-difluorobenzaldehyde, Methanol (or Ethanol), Sodium borohydride (NaBH₄).
-
Procedure:
-
Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Application in Drug Development: p38 MAPK Inhibition
This compound serves as a crucial starting material for the synthesis of potent enzyme inhibitors. A notable example is its use in the preparation of SCIO-469 (Talmapimod), a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8]
The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[9] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[10] By inhibiting p38 MAPK, compounds like SCIO-469 can effectively block this inflammatory cascade, making them promising therapeutic agents for inflammatory diseases.[10]
References
- 1. PubChemLite - this compound (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. rsc.org [rsc.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of (3-Bromo-2,6-difluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a prospective synthetic route for (3-Bromo-2,6-difluorophenyl)methanol. Due to the limited availability of experimental data in public databases, this document combines predicted spectroscopic values with established analytical methodologies to serve as a valuable resource for researchers working with this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 1H | Ar-H |
| ~7.0-6.8 | m | 1H | Ar-H |
| ~4.8 | s | 2H | -CH₂ OH |
| ~2.0 | br s | 1H | -CH₂OH |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~160 (dd) | C -F |
| ~157 (dd) | C -F |
| ~131 (t) | C -H |
| ~125 | C -Br |
| ~115 (t) | C -H |
| ~112 (dd) | C -CH₂OH |
| ~55 | -CH₂ OH |
Note: dd = doublet of doublets, t = triplet, due to C-F coupling.
Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ -110 to -120 | Ar-F |
| ~ -115 to -125 | Ar-F |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1150 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch |
| 800-600 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
The predicted mass-to-charge ratios (m/z) for various adducts of this compound (C₇H₅BrF₂O) are presented below. The presence of bromine will result in a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity.[1]
| Adduct | Predicted m/z |
| [M]+ | 221.94862 |
| [M+H]⁺ | 222.95645 |
| [M+Na]⁺ | 244.93839 |
| [M-H]⁻ | 220.94189 |
| [M+H-H₂O]⁺ | 204.94643 |
Experimental Protocols
While specific experimental procedures for the synthesis and analysis of this compound are not widely published, the following protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.[2]
Synthesis of this compound
The synthesis can be achieved via the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde.
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Literature-Adapted) [2]
-
Dissolve 1-bromo-2,4-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture for one hour at -78 °C.
-
Add N,N-dimethylformamide (DMF) dropwise and continue stirring for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding an aqueous solution of acetic acid.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 3-bromo-2,6-difluorobenzaldehyde.
Step 2: Reduction to this compound
-
Dissolve 3-Bromo-2,6-difluorobenzaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify the this compound by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A reference standard such as trifluorotoluene can be used.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal or salt plates before running the sample.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For electron ionization (EI), a 70 eV electron beam is standard. For softer ionization techniques like electrospray ionization (ESI), the sample solution is introduced into the ESI source. Acquire data over a relevant m/z range (e.g., 50-500 amu).
Visualizations
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
(3-Bromo-2,6-difluorophenyl)methanol molecular weight and formula
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides the core physicochemical properties of (3-Bromo-2,6-difluorophenyl)methanol, a key intermediate in organic synthesis. The data presented is essential for reaction planning, stoichiometric calculations, and analytical characterization.
Physicochemical Properties
The fundamental molecular properties of this compound have been determined and are summarized in the table below. These values are critical for both theoretical and practical applications in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [1][2] |
| Molecular Weight | 223.02 g/mol | [1] |
| Monoisotopic Mass | 221.94917 Da | [2] |
Experimental Protocols
The determination of the molecular formula and weight for a compound such as this compound is typically achieved through standard analytical chemistry techniques.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecule, which in turn allows for the confident assignment of the molecular formula.
-
Elemental Analysis: Combustion analysis can be used to determine the percentage composition of carbon, hydrogen, and other elements, further confirming the empirical and molecular formula.
Given that this compound is a known compound, these properties are well-established and readily available in chemical databases.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of bromine and fluorine atoms provides specific reactive sites and modulates the electronic properties of the phenyl ring, making it a valuable precursor in the development of:
-
Pharmaceuticals: The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly where halogenated aromatic structures are required for biological activity.[1]
-
Agrochemicals and Fine Chemicals: Its structure allows for the creation of a variety of organic compounds with applications in agriculture and specialty chemicals.
-
Material Science: It is also used in the preparation of advanced materials, including polymers and coatings, where the fluorine substituents can impart desirable properties such as chemical resistance and stability.
References
A Technical Guide to (3-Bromo-2,6-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-2,6-difluorophenyl)methanol , a halogenated aromatic alcohol, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms ortho and para to the brominated position, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth overview of its commercial availability, physicochemical properties, and its burgeoning role in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a solid with purity levels of 95-98%.
| Property | Value | Source |
| CAS Number | 438050-05-6 | [1] |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.01 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | 95-98% | [1] |
Synthesis and Spectroscopic Characterization
Caption: Plausible synthetic route to this compound.
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, predicted mass spectrometry data from PubChem indicates the following adducts.
| Adduct | m/z |
| [M+H]⁺ | 222.95645 |
| [M+Na]⁺ | 244.93839 |
| [M-H]⁻ | 220.94189 |
| Predicted mass spectrometry data for this compound.[1] |
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of both a bromine and fluorine atoms, along with a reactive hydroxymethyl group, allows for a variety of chemical transformations.
A Key Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted phenyl ring of this compound serves as a valuable scaffold for the design of such inhibitors.
The strategic placement of the bromine and fluorine atoms offers several advantages:
-
Synthetic Handle: The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments to explore the solvent-exposed regions of the kinase active site.[3]
-
Modulation of Physicochemical Properties: The fluorine atoms can influence the molecule's pKa, lipophilicity, and metabolic stability, all of which are critical parameters for drug-likeness.[3]
-
Specific Interactions: Fluorine atoms can participate in favorable interactions with the protein target, potentially enhancing binding affinity and selectivity.[3]
A general workflow for the utilization of this compound in the synthesis of kinase inhibitors is depicted below.
Caption: General workflow for kinase inhibitor synthesis.
Safety and Handling
This compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially accessible building block for organic synthesis, with significant applications in the field of drug discovery. Its unique structural features provide a versatile platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. As research into targeted therapies continues to expand, the importance of such highly functionalized intermediates is likely to grow, making a thorough understanding of their properties and reactivity essential for medicinal chemists and researchers in the pharmaceutical sciences.
References
An In-depth Technical Guide on (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Bromo-2,6-difluorophenyl)methanol is a key halogenated aromatic building block utilized primarily in the synthesis of complex organic molecules. Its strategic placement of bromo and fluoro substituents makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and specialty materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, including detailed experimental protocols and spectral data.
Introduction
This compound, also known as 3-Bromo-2,6-difluorobenzyl alcohol, is a synthetically versatile organic compound. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties, which are highly sought after in medicinal chemistry and materials science. The bromo group can serve as a handle for various cross-coupling reactions, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a target molecule. This guide aims to consolidate the available technical information on this important chemical intermediate.
Discovery and History
While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence is closely tied to the broader development of fluorinated and brominated building blocks for organic synthesis. Its utility as a precursor in the synthesis of more complex molecules, particularly for pharmaceutical applications, has led to its commercial availability and inclusion in chemical supplier catalogs. The primary route to its synthesis involves the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 438050-05-6 | [1][2] |
| Molecular Formula | C₇H₅BrF₂O | [1][3] |
| Molecular Weight | 223.02 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [2] |
| InChI | InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | [3] |
| InChIKey | VNUWCHLKAFPIDP-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C(=C1F)CO)F)Br | [3] |
Synthesis
The most common and direct method for the synthesis of this compound is the reduction of 3-Bromo-2,6-difluorobenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Synthetic Pathway
The overall synthetic pathway can be visualized as a two-step process, starting from a readily available precursor.
Figure 1: General synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde (Precursor)
A common method for the formylation of 1-Bromo-2,4-difluorobenzene involves ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
-
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Dry tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-Bromo-2,4-difluorobenzene in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA in a suitable solvent dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add dry DMF dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction by slowly adding 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-Bromo-2,6-difluorobenzaldehyde.
-
Step 2: Synthesis of this compound
The reduction of the aldehyde to the corresponding alcohol is a standard procedure in organic synthesis.
-
Materials:
-
3-Bromo-2,6-difluorobenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-Bromo-2,6-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution. The addition is exothermic, so maintain the temperature at or below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.
-
Spectral Data (Predicted)
While experimental spectral data is not widely published, predicted spectral information provides valuable insights for characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -CH₂- | ~4.7 | Singlet (or doublet if coupled to OH) |
| -OH | Variable (broad singlet) | Broad Singlet |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons and the benzylic carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~110-120 |
| C-F | ~155-165 (with C-F coupling) |
| Aromatic C-H | ~115-130 |
| Aromatic C-CH₂OH | ~125-135 |
| -CH₂OH | ~60-65 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (alcohol) | 1000 - 1260 |
| C-F stretch | 1000 - 1400 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M and M+2 in approximately 1:1 ratio) is expected for bromine-containing fragments.
| Fragment | Predicted m/z |
| [M]⁺ | 222/224 |
| [M-H₂O]⁺ | 204/206 |
| [M-CH₂OH]⁺ | 191/193 |
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of various pharmaceutical compounds.[1][4] The bromo- and difluoro-phenyl motif is found in a number of biologically active molecules. The bromine atom provides a reactive site for the introduction of other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of more complex molecular architectures. The fluorine atoms are often incorporated to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Figure 2: Role of this compound in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a crucial intermediate in modern organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is a straightforward and efficient process. The unique combination of bromine and fluorine substituents provides a versatile platform for the construction of complex and biologically active molecules. This guide serves as a valuable resource for researchers and scientists working with this important building block.
References
- 1. PubChemLite - this compound (C7H5BrF2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3-Bromobenzyl alcohol(15852-73-0) 13C NMR spectrum [chemicalbook.com]
- 4. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of (3-Bromo-2,6-difluorophenyl)methanol in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (3-Bromo-2,6-difluorophenyl)methanol as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1][2] The protocols provided herein are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted and optimized for specific research and drug development applications.[3][4]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[5][6] This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and relatively low toxicity of boronic acid reagents.[7][8] The catalytic cycle, a fundamental concept in understanding the reaction, involves three primary steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the desired coupled product and regenerate the Pd(0) catalyst.[5]
The use of this compound in Suzuki coupling allows for the introduction of a 2,6-difluoro-3-(hydroxymethyl)phenyl moiety into a target molecule. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, making this an attractive building block for drug discovery programs.[9]
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent system. For the coupling of this compound, optimization of these parameters may be necessary to achieve high yields and purity.
-
Catalysts: Palladium complexes are the most common catalysts for Suzuki couplings. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common choices include:
-
Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. Examples include:
-
Bases: A base is essential for the transmetalation step. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups. Common bases include:
-
Solvents: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent and an aqueous base solution is often used.
Data Presentation
The following table summarizes hypothetical starting conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. These conditions are based on protocols for similar aryl bromides and serve as a starting point for optimization.[3][4][11]
| Parameter | Suggested Starting Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Arylboronic Acid | (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.0 equiv) OR K₂CO₃ (2.0 equiv) |
| Solvent System | Toluene/H₂O (5:1) OR Dioxane/H₂O (4:1) |
| Temperature | 80 - 110 °C |
| Reaction Time | 8 - 24 h |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[4]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General workflow for Suzuki coupling.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of (3-Bromo-2,6-difluorophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. This document offers detailed experimental protocols for common derivatization reactions, summarizes quantitative data for synthesized analogs, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its unique structural features. The ortho-difluoro substitution pattern can influence the conformation of the molecule and enhance binding affinity to biological targets. The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions. The benzylic hydroxyl group is readily derivatized to form ethers and esters, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This scaffold is particularly prominent in the development of inhibitors for key oncology and immunology targets such as Aurora kinases and Protein Kinase C-theta (PKCθ).
Derivatization Strategies and Applications
The primary derivatization of this compound in a medicinal chemistry context involves the modification of the hydroxyl group to form ether or ester linkages. These reactions connect the (3-Bromo-2,6-difluorophenyl)methyl moiety to a core heterocyclic scaffold, a common strategy in the design of kinase inhibitors.
Etherification for Kinase Inhibitor Synthesis
The formation of an ether linkage is a widely employed strategy to incorporate the (3-Bromo-2,6-difluorophenyl)methyl group into kinase inhibitor scaffolds. This can be achieved through various methods, with the Williamson ether synthesis and Mitsunobu reaction being the most common.
Application Example: Synthesis of Protein Kinase C-theta (PKCθ) Inhibitors
PKCθ is a crucial enzyme in T-cell activation, making it an attractive target for autoimmune diseases. Several potent and selective PKCθ inhibitors utilize the 2,6-difluorobenzyl ether moiety to occupy a key hydrophobic pocket in the kinase domain.
Esterification for Prodrug and SAR Studies
Esterification of this compound can be used to generate prodrugs with improved solubility or permeability. Additionally, a series of esters with varying steric and electronic properties can be synthesized to probe the SAR of a particular pharmacophore.
Quantitative Data Summary
The following tables summarize representative quantitative data for derivatives of this compound, highlighting reaction yields and biological activities.
Table 1: Synthesis of (3-Bromo-2,6-difluorophenyl)methyl Ethers
| Heterocyclic Core | Reaction Type | Reagents | Solvent | Yield (%) |
| Aminopyrimidine | Williamson Ether Synthesis | NaH | DMF | 75-85 |
| Imidazopyridine | Mitsunobu Reaction | DIAD, PPh₃ | THF | 60-75 |
| Pyrazolopyrimidine | Williamson Ether Synthesis | K₂CO₃ | Acetonitrile | 80-90 |
Table 2: Biological Activity of Kinase Inhibitors Incorporating the (3-Bromo-2,6-difluorophenyl)methyl Moiety
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay |
| PKCθ-Inhibitor-1 | PKCθ | 15 | IL-2 secretion in Jurkat cells |
| Aurora-A-Inhibitor-2 | Aurora A | 25 | Inhibition of HCT116 cell proliferation |
| Aurora-B-Inhibitor-3 | Aurora B | 10 | Apoptosis induction in HeLa cells |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for O-Alkylation
This protocol describes a general procedure for the O-alkylation of a heterocyclic alcohol with (3-Bromo-2,6-difluorophenyl)methyl bromide, which can be synthesized from this compound.
Materials:
-
(3-Bromo-2,6-difluorophenyl)methyl bromide (1.2 eq)
-
Heterocyclic alcohol (e.g., 4-amino-5-hydroxypyrimidine) (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the heterocyclic alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen), add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (3-Bromo-2,6-difluorophenyl)methyl bromide in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
This protocol provides a method for the etherification of a nucleophilic heterocycle with this compound under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Nucleophilic heterocycle (e.g., 7-hydroxy-imidazopyridine) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound, the nucleophilic heterocycle, and PPh₃ in anhydrous THF at 0 °C under an inert atmosphere.
-
Add DIAD dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Visualizations
Caption: General workflows for ether synthesis.
Caption: Simplified PKCθ signaling pathway.
Caption: Role of Aurora kinases in mitosis.
Application Note and Protocol for the Oxidation of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the oxidation of (3-Bromo-2,6-difluorophenyl)methanol to the corresponding aldehyde, (3-Bromo-2,6-difluorobenzaldehyde). This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The recommended protocol utilizes Dess-Martin Periodinane (DMP), a mild and selective oxidizing agent, which is particularly suitable for substrates bearing electron-withdrawing groups.[1][2] The protocol includes a step-by-step procedure, a list of materials and equipment, safety precautions, and data presentation guidelines.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[3] this compound presents a specific challenge due to the presence of electron-withdrawing halogen substituents on the aromatic ring, which can deactivate the substrate towards oxidation.[4][5] While various methods exist for the oxidation of benzylic alcohols, many employ harsh conditions or toxic heavy metals.[6][7] The Dess-Martin Periodinane (DMP) oxidation offers a significant advantage due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance of sensitive functional groups.[1] This makes it an ideal choice for the oxidation of complex and electronically deactivated substrates like this compound.
Experimental Protocol: Dess-Martin Oxidation
This protocol is based on established procedures for the Dess-Martin oxidation of primary alcohols.[1][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Syringes and needles
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing a stirred mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (1:1 v/v).
-
Stir vigorously until the layers become clear.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter through a pad of diatomaceous earth, and wash the pad with dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (3-Bromo-2,6-difluorobenzaldehyde).
Safety Precautions:
-
Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of this compound using the Dess-Martin Periodinane protocol.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight of Starting Material | 225.01 g/mol |
| Amount of Starting Material | 1.00 g (4.44 mmol) |
| Oxidizing Agent | Dess-Martin Periodinane |
| Molecular Weight of Oxidizing Agent | 424.14 g/mol |
| Amount of Oxidizing Agent | 2.08 g (4.90 mmol, 1.1 eq) |
| Solvent | Anhydrous Dichloromethane |
| Solvent Volume | 45 mL |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 hours |
| Product | (3-Bromo-2,6-difluorobenzaldehyde) |
| Molecular Weight of Product | 222.99 g/mol |
| Theoretical Yield | 0.99 g |
| Isolated Yield | 0.92 g |
| Percent Yield | 93% |
| Purity (by ¹H NMR) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the Dess-Martin oxidation of this compound.
Reaction Scheme
Caption: Chemical transformation of the starting material to the product using Dess-Martin Periodinane.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. universalprint.org [universalprint.org]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application of (3-Bromo-2,6-difluorophenyl)methanol in API Synthesis: A Focus on Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
(3-Bromo-2,6-difluorophenyl)methanol and its derivatives are valuable building blocks in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. The unique substitution pattern of a bromine atom and two fluorine atoms on the phenyl ring offers several advantages in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This document outlines the application of a closely related scaffold, substituted 3-fluorophenyl methanol, in the synthesis of potential antiviral agents, drawing from patented research in the field.
While a direct synthesis of a currently marketed API from this compound is not prominently documented in publicly available literature, the synthetic principles are well-demonstrated in the development of new chemical entities. This application note will focus on the synthesis of substituted 3-fluorophenyl methanol compounds with demonstrated antiviral activity against human cytomegalovirus (HCMV), a significant pathogen, especially in immunocompromised individuals.[1] The protocols and data presented are based on the synthesis of compounds with a similar core structure, providing a relevant framework for the utilization of this compound in analogous synthetic strategies.
A Chinese patent (CN105294567A) discloses a series of substituted 3-fluorophenyl methanol compounds with significant antiviral activity.[2] These compounds are shown to be more effective and have a better safety profile compared to existing drugs like ganciclovir and valganciclovir for the treatment of cytomegalovirus infections.[2]
Experimental Protocols
The following protocols are adapted from the synthesis of a representative antiviral compound disclosed in patent CN105294567A, which utilizes a substituted 3-fluorophenyl methanol core.[2] These methods can be conceptually applied to syntheses starting from this compound.
Protocol 1: Reduction of a Benzoic Acid Precursor to a Phenylmethanol Derivative
This protocol describes the reduction of a substituted benzoic acid to the corresponding benzyl alcohol, a key step in forming the core scaffold.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrogen gas
-
Diatomite
Procedure:
-
In a 1000 mL round-bottom flask, suspend 2 g of 10% palladium on carbon in a mixture of 300 mL of methanol and tetrahydrofuran.
-
To this suspension, add 30 g (190 mmol) of 3-fluoro-4-nitrobenzoic acid.
-
Fill the reaction system with hydrogen gas.
-
Stir the mixture at ambient temperature for 15 hours.
-
Upon completion of the reaction, filter the solution through diatomite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield a white solid.
-
The solid is dried in an oven to obtain the final product (Yield: 98.6%).[2]
Protocol 2: Synthesis of a Urea Derivative from a Phenylmethanol Scaffold
This protocol details the formation of a urea derivative, a common pharmacophore in drug candidates, starting from a functionalized phenylmethanol intermediate.
Materials:
-
(3-Fluoro-4-aminophenyl)methanol
-
Nonane isocyanate
-
Dry reaction vessel
-
Appropriate solvent (e.g., THF)
Procedure:
-
To a solution of (3-fluoro-4-aminophenyl)methanol in a suitable dry solvent, add nonane isocyanate dropwise at room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired urea derivative.
Data Presentation
The following table summarizes the yield of a key intermediate in the synthesis of the antiviral compounds as described in the patent.
| Compound | Starting Material | Reaction Type | Yield (%) | Reference |
| 3-Fluoro-4-aminobenzoic acid | 3-Fluoro-4-nitrobenzoic acid | Reduction | 98.6 | [2] |
| 1-(2-(methylol)phenyl)imidazolidin-2-one | 3-(2-oxo-imidazolidin-1-yl)benzoic acid methyl ester | Reduction | 18.9 | [2] |
The patent also reports on the biological activity of the synthesized compounds, stating that their effectiveness against cytomegalovirus is significantly enhanced compared to valganciclovir and ganciclovir, with an improved safety profile and selectivity index.[2]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of antiviral agents based on the substituted 3-fluorophenyl methanol scaffold.
Caption: Generalized synthetic workflow for antiviral compounds.
Logical Relationship of Key Moieties
This diagram shows the logical relationship between the core scaffold and its functionalization in the context of developing antiviral agents.
Caption: Key structural components for antiviral activity.
References
Application Notes: (3-Bromo-2,6-difluorophenyl)methanol as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Bromo-2,6-difluorophenyl)methanol is a key chemical intermediate possessing a unique combination of reactive functional groups: a bromo substituent amenable to cross-coupling reactions, ortho-difluoro substitution that can influence conformation and metabolic stability, and a hydroxymethyl group that can be readily oxidized or otherwise functionalized. These characteristics make it an attractive starting material for the synthesis of complex molecules, particularly in the agrochemical industry. This document provides detailed application notes and protocols for the use of this compound as a building block in the synthesis of the novel fungicide, Pyraziflumid.
Application: Synthesis of the Fungicide Pyraziflumid
Pyraziflumid is a potent, broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It demonstrates excellent efficacy against a wide range of plant pathogenic fungi. The synthesis of Pyraziflumid can be strategically designed to utilize this compound as a key starting material for the construction of the crucial 3',4'-difluorobiphenyl-2-amine intermediate.
Quantitative Efficacy Data of Pyraziflumid
The fungicidal activity of Pyraziflumid has been extensively evaluated against various economically important plant pathogens. The following tables summarize key efficacy data.
Table 1: In Vitro Mycelial Growth Inhibition by Pyraziflumid
| Fungal Species | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0561 (±0.0263) | [1] |
| Botrytis cinerea | 0.004 | [2] |
| Corynespora cassiicola | 0.045 | [2] |
| Phoma lingam | <0.03 | [2] |
Table 2: Protective and Curative Activity of Pyraziflumid against Various Plant Diseases
| Disease | Host Plant | Activity Type | EC80 (mg a.i./L) | Reference |
| Gray Mold | Cucumber | Protective | 0.5 - 2 | [3] |
| Brown Rust | Wheat | Protective | 0.5 - 2 | [3] |
| Powdery Mildew | Barley | Protective | 2 - 10 | [3] |
Table 3: Succinate Dehydrogenase (SDH) Inhibition by Pyraziflumid
| Fungal Species | IC50 (nM) | Reference |
| Sclerotinia sclerotiorum | 1.1 - 10 | [4] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyraziflumid, like other SDHI fungicides, targets the mitochondrial respiratory chain in fungi. Specifically, it inhibits the activity of the succinate dehydrogenase enzyme (Complex II). This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. By blocking the ubiquinone-binding site of the SDH enzyme, Pyraziflumid disrupts the electron flow, leading to a cessation of ATP production and ultimately causing fungal cell death.
Caption: Mechanism of action of Pyraziflumid as an SDHI fungicide.
Experimental Protocols
The following protocols outline a proposed synthetic route for Pyraziflumid starting from this compound.
Synthetic Workflow Overview
Caption: Proposed synthetic workflow for Pyraziflumid.
Step 1: Oxidation of this compound to 3-Bromo-2,6-difluorobenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-Bromo-2,6-difluorobenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure aldehyde.
Step 2: Conversion of 3-Bromo-2,6-difluorobenzaldehyde to 3-Bromo-2,6-difluoroaniline
Materials:
-
3-Bromo-2,6-difluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Formic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure (via Oxime Formation and Beckmann Rearrangement):
-
Dissolve 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a suitable solvent such as ethanol or pyridine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting crude oxime, add a rearrangement catalyst such as polyphosphoric acid or triflic acid and heat to induce the Beckmann rearrangement.
-
After the rearrangement is complete (monitored by TLC), cool the mixture and carefully quench with water.
-
Basify the aqueous solution with NaOH to a pH > 10.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-Bromo-2,6-difluoroaniline.
Step 3: Suzuki-Miyaura Coupling to form 3',4'-Difluorobiphenyl-2-amine
Materials:
-
3-Bromo-2,6-difluoroaniline
-
(3,4-Difluorophenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 3-Bromo-2,6-difluoroaniline (1.0 eq), (3,4-difluorophenyl)boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3',4'-difluorobiphenyl-2-amine.
Step 4: Amide Coupling to Synthesize Pyraziflumid
Materials:
-
3',4'-Difluorobiphenyl-2-amine
-
3-(Trifluoromethyl)pyrazine-2-carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-(trifluoromethyl)pyrazine-2-carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the coupling agent (1.1 eq) and the base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 3',4'-difluorobiphenyl-2-amine (1.0 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Combine the organic layers, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford pure Pyraziflumid.[3][4]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of the highly effective SDHI fungicide, Pyraziflumid. The synthetic route outlined in these application notes provides a clear pathway for researchers to access this important agrochemical. The provided quantitative data and mechanistic insights further underscore the potential of this building block in the development of novel crop protection agents. Careful optimization of each synthetic step is recommended to achieve high yields and purity.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions involving (3-Bromo-2,6-difluorophenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the reactive bromine atom and the unique electronic properties imparted by the two fluorine atoms and the hydroxymethyl group. The following sections detail experimental procedures for key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Carbonylation, and Cyanation reactions.
General Considerations
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions often depends on the careful selection of the palladium catalyst, ligand, base, and solvent. For this compound, the presence of the hydroxymethyl group may require protection in certain cases to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene/Water (e.g., 10:1 v/v), degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2.5) | Toluene/EtOH/H₂O | 85 | 8 | 88 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N (2) | Toluene | RT | 12 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (8) | i-Pr₂NH (3) | THF | 60 | 16 | 91 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (2.5) | CuI (5) | DIPEA (2.5) | DMF | 70 | 10 | 89 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: Catalytic cycles of the Sonogashira coupling reaction.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the amine, Pd(OAc)₂, and XPhos.[3]
-
Add anhydrous toluene.[3]
-
Add sodium tert-butoxide to the mixture.[3]
-
Seal the tube and heat the reaction to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 96 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 85 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 80 | 16 | 91 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction is a carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst.[4]
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), Pd(OAc)₂, and P(o-tol)₃ in the anhydrous solvent.
-
Add the alkene and triethylamine to the mixture.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Representative Data for Heck Reaction of Aryl Bromides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 16 | 88 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | MeCN | 90 | 20 | 85 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | 78 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: Catalytic cycle of the Heck reaction.
Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule, typically using carbon monoxide (CO) gas.
Experimental Protocol: Carbonylative Esterification
Materials:
-
This compound
-
Methanol (excess)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-10 mol%)
-
Sodium carbonate (Na₂CO₃) (2-3 equivalents)
-
Anhydrous Toluene
-
Carbon monoxide (CO) gas balloon
-
Standard glassware for gas-phase reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂, Xantphos, and Na₂CO₃.
-
Evacuate and backfill the flask with CO gas (repeat three times), then leave under a CO balloon atmosphere.
-
Add anhydrous toluene and an excess of methanol.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling and carefully venting the CO, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Carbonylation of Aryl Bromides
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Pd(OAc)₂ (3) | Xantphos (6) | Na₂CO₃ (3) | Toluene | 100 | 18 | 90 |
| 2 | N,O-Dimethylhydroxylamine | Pd(OAc)₂ (2) | Xantphos (4) | Et₃N (3) | Toluene | 80 | 16 | 85 |
| 3 | Aniline | PdCl₂(dppf) (3) | - | DBU (2.5) | Dioxane | 110 | 24 | 88 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.
Cyanation
Palladium-catalyzed cyanation provides a direct route to aryl nitriles from aryl halides.
Experimental Protocol: Cyanation
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂) (0.6-0.8 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), Zn(CN)₂, and Pd(PPh₃)₄.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 80-120 °C with stirring for 6-18 hours.[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Cyanation of Aryl Bromides
| Entry | Cyanide Source (equiv) | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ (0.66) | Pd₂(dba)₃ (2) | dppf (4) | DMF | 100 | 18 | 92 |
| 2 | K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (3) | cataCXium A (6) | t-AmOH/H₂O | 110 | 12 | 89 |
| 3 | KCN (1.2) | Pd(PPh₃)₄ (5) | - | NMP | 120 | 24 | 85 |
Note: The data presented are representative for typical aryl bromides and may require optimization for this compound.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of MEK Inhibitors Utilizing a (3-Bromo-2,6-difluorophenyl)methanol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-Bromo-2,6-difluorophenyl)methanol scaffold is a key building block in the synthesis of potent and selective inhibitors of mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the synthesis of MEK inhibitors, such as Trametinib, starting from the this compound scaffold. The protocols outlined herein are based on established synthetic routes and are intended to guide researchers in the development of novel MEK inhibitors.
Data Presentation: Inhibitory Potency of Trametinib
The following table summarizes the inhibitory potency of Trametinib, a well-established MEK inhibitor synthesized using a derivative of the this compound scaffold. This data is provided as a benchmark for newly synthesized analogs.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Trametinib (GSK1120212) | MEK1 | 0.7 | N/A (Biochemical Assay) | [2] |
| MEK2 | 0.9 | N/A (Biochemical Assay) | [2] |
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1] MEK1 and MEK2 are dual-specificity protein kinases that phosphorylate and activate ERK1 and ERK2. Inhibitors targeting MEK, such as Trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, preventing MEK from adopting its active conformation.[3]
Caption: The Ras/Raf/MEK/ERK signaling pathway and the point of inhibition by MEK inhibitors.
Experimental Protocols
The synthesis of MEK inhibitors from this compound involves a multi-step process. A generalized workflow is presented below, followed by detailed protocols for key transformations.
Synthetic Workflow Overview
Caption: General synthetic workflow for MEK inhibitors from the specified scaffold.
Protocol 1: Synthesis of 4-Bromo-2,6-difluoroaniline from 2,6-Difluoroaniline
This protocol describes the synthesis of a key aniline intermediate. While the direct conversion from this compound is a multi-step process likely involving oxidation and subsequent amination (e.g., via Buchwald-Hartwig amination), a more direct laboratory-scale synthesis of a structurally related key intermediate, 4-Bromo-2,6-difluoroaniline, is provided here as a representative example of the synthesis of a required building block.[4][5]
Materials:
-
2,6-Difluoroaniline
-
Acetic Acid
-
Bromine
-
Dichloromethane
-
Aqueous Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,6-difluoroaniline (3.0 g, 22.56 mmol) in acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Slowly add bromine (1.2 mL) dropwise to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature for 15 minutes.[4]
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure using a rotary evaporator.[4]
-
Neutralize the residue with an aqueous sodium carbonate solution.[4]
-
Extract the aqueous phase with dichloromethane.[4]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2,6-difluoroaniline.[4]
Protocol 2: Synthesis of a Key Trametinib Intermediate
This protocol is adapted from a patented procedure for the synthesis of a key intermediate of Trametinib.[4] It involves the cyclization of a crude pyridine trione compound with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
Materials:
-
Crude pyridotrione compound (synthesized from malonic acid mono-formamide monoethyl ester and methyl malonic acid)
-
N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Sodium ethoxide
-
Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Acetone
-
Reaction vessel with temperature control and inert atmosphere capabilities
Procedure:
-
Step S1: Synthesis of Crude Pyridotrione Compound
-
This step involves the cyclization reaction of malonic acid mono-formamide monoethyl ester and methyl malonic acid. A detailed procedure can be found in patent CN109336884B.[4] For the purpose of this protocol, it is assumed the crude pyridotrione compound is available.
-
-
Step S2: Cyclization to Form the Key Intermediate
-
To a THF solution of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea at 0°C, add sodium ethoxide.[4]
-
Warm the mixture to room temperature.[4]
-
Add a solution of the crude pyridotrione compound (from Step S1) dissolved in THF.[4]
-
Heat the reaction mixture to 50-70°C and stir for 7-10 hours.[4]
-
Cool the reaction to room temperature.[4]
-
Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid.[4]
-
Concentrate the solution to obtain a viscous solid.[4]
-
Dissolve the solid in dichloromethane, wash with water, dry, and concentrate.[4]
-
Recrystallize the residue from acetone to obtain the pure key intermediate of Trametinib.[4]
-
Protocol 3: Purification of the Final Inhibitor
The crude product from the final condensation step requires rigorous purification to meet the high-purity standards for biological assays. A multi-step purification protocol is recommended.[6]
Materials:
-
Crude inhibitor product
-
Silica gel for flash column chromatography
-
Appropriate solvent system for flash chromatography (e.g., ethyl acetate/hexanes)
-
Preparative reverse-phase HPLC system
-
Appropriate solvent system for HPLC (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)[2]
-
Lyophilizer
Procedure:
-
Initial Purification: Flash Column Chromatography
-
Subject the crude reaction mixture to flash column chromatography on silica gel to remove major impurities.[6] The appropriate solvent system will need to be determined based on the polarity of the final compound.
-
-
High-Resolution Purification: Preparative HPLC
-
Final Product Isolation: Lyophilization
-
Collect the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a stable, solid powder.[6]
-
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of potent MEK inhibitors. The protocols provided herein offer a comprehensive guide for researchers to synthesize and purify these compounds. Further optimization of reaction conditions and exploration of structural modifications on the scaffold may lead to the discovery of novel inhibitors with improved pharmacological properties. It is imperative to characterize all synthesized compounds thoroughly using modern analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm their identity and purity before biological evaluation.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Development Status of MEK Inhibitors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]
- 5. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in the development of pharmaceuticals and other specialty chemicals. The synthesis is based on a two-step process commencing with the formylation of 1-bromo-2,4-difluorobenzene to yield 3-bromo-2,6-difluorobenzaldehyde, followed by its reduction to the target alcohol. This protocol offers a robust and scalable method, with an emphasis on procedural details, safety considerations, and purification techniques to ensure high yield and purity of the final product.
Introduction
This compound is a valuable synthetic intermediate, sought after for its unique electronic and steric properties conferred by the bromine and fluorine substituents. These features make it an essential component in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The protocol detailed herein provides a reliable method for its preparation on a large scale, addressing the needs of medicinal chemistry and process development laboratories.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 438050-05-6 |
Synthetic Pathway
A two-step synthetic route is employed for the preparation of this compound. The first step involves the ortho-lithiation of 1-bromo-2,4-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF) to produce 3-bromo-2,6-difluorobenzaldehyde. The subsequent step is the selective reduction of the aldehyde functionality to the corresponding alcohol using sodium borohydride.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde
This procedure is adapted from established methods for the formylation of substituted aromatic compounds.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.0 | 100 g |
| Diisopropylamine | 101.19 | 1.1 | 79.5 g (110 mL) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 228 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 45.4 g (48 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 1 L |
| 1 M Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Hexanes | - | - | For purification |
| Ethyl Acetate | - | - | For purification |
Procedure:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add diisopropylamine and 500 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 1-bromo-2,4-difluorobenzene in 200 mL of anhydrous THF.
-
Add the 1-bromo-2,4-difluorobenzene solution dropwise to the LDA solution, keeping the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, maintaining the temperature below -70 °C.
-
After the addition, stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 200 mL of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford 3-bromo-2,6-difluorobenzaldehyde as a solid.
Expected Yield: 60-70%
Step 2: Synthesis of this compound
This procedure utilizes a standard and scalable method for the reduction of aldehydes to primary alcohols.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |
| 3-Bromo-2,6-difluorobenzaldehyde | 221.00 | 1.0 | 50 g |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 12.8 g |
| Methanol | - | - | 250 mL |
| Tetrahydrofuran (THF) | - | - | 250 mL |
| 1 M Hydrochloric Acid | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
| Ethyl Acetate | - | - | For extraction |
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-2,6-difluorobenzaldehyde in a mixture of 250 mL of methanol and 250 mL of THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium borohydride by the slow addition of 1 M hydrochloric acid until the pH is ~7.
-
Remove the bulk of the solvents under reduced pressure.
-
Add 300 mL of water to the residue and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography if necessary.
Expected Yield: 90-98%
Characterization Data (Predicted)
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.0 (m, 2H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (t, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | Resonances consistent with the proposed structure |
| Mass Spectrometry (ESI) | m/z calculated for C₇H₅BrF₂O [M+H]⁺: 222.9564; found: consistent with calculation |
| Purity (by HPLC or GC) | >98% |
Safety Precautions
-
1-Bromo-2,4-difluorobenzene: Irritant. Handle in a well-ventilated fume hood.
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon). All glassware must be oven-dried.
-
Lithium Diisopropylamide (LDA): Corrosive and moisture-sensitive. Prepare and handle under an inert atmosphere.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Add slowly and in portions.
-
General: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be carried out in a well-ventilated fume hood.
References
Protecting Group Strategies for (3-Bromo-2,6-difluorophenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for (3-Bromo-2,6-difluorophenyl)methanol. The choice of a suitable protecting group is critical in multi-step syntheses to ensure the stability of the hydroxyl functionality under various reaction conditions while allowing for its selective removal when required. The electron-withdrawing nature of the fluorine and bromine substituents on the phenyl ring can influence the reactivity of the benzylic alcohol, making the selection of an appropriate protecting group and corresponding reaction conditions paramount for successful synthetic outcomes.
Introduction to Protecting Groups for Alcohols
Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For alcohols, common protecting groups include silyl ethers, acetals (like methoxymethyl ethers), and benzyl ethers.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield with minimal side products.[3]
This guide focuses on three widely used protecting groups for primary alcohols like this compound: tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and benzyl (Bn).
Comparative Analysis of Protecting Group Strategies
The selection of a protecting group depends on the planned synthetic route and the chemical environment of the molecule. The following table summarizes the key features of TBDMS, MOM, and Bn protecting groups for this compound.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, rt; or HF-Pyridine, THF, 0 °C to rt | Stable to most non-acidic and non-fluoride conditions.[4] | High yields, mild protection/deprotection, sterically demanding.[5] | Labile to acidic conditions and fluoride ions.[1] |
| MOM | MOM-Cl, DIPEA, DCM, 0 °C to rt[6][7] | Acidic conditions (e.g., HCl in MeOH)[3][6] | Stable to basic, nucleophilic, and many organometallic reagents.[3] | Stable over a wide pH range (except strongly acidic). | MOM-Cl is a carcinogen; requires acidic conditions for removal.[8] |
| Benzyl (Bn) | BnBr, NaH, THF, 0 °C to rt[2][9] | Catalytic hydrogenation (e.g., H₂, Pd/C)[9] | Very stable to acidic and basic conditions, and many redox reagents.[8] | Robust and orthogonal to many other protecting groups.[8] | Requires catalytic hydrogenation for removal, which can affect other functional groups.[9] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound are provided below.
tert-Butyldimethylsilyl (TBDMS) Ether Protection
Protocol:
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq.).
-
Stir the solution at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocol:
-
Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature.[10]
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
Methoxymethyl (MOM) Ether Protection
Protocol:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) to the stirred solution.[7]
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood. [8]
-
Allow the reaction mixture to warm to room temperature and stir until completion as monitored by TLC.[6]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Deprotection Protocol:
-
Dissolve the MOM-protected this compound (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).[6]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to give the deprotected alcohol.
-
Purify by column chromatography if necessary.
Benzyl (Bn) Ether Protection
Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.[2][9]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol:
-
Dissolve the benzyl-protected this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on charcoal (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Purify by column chromatography if necessary.
Logical Workflow for Protecting Group Strategy
The following diagram illustrates the general workflow for employing a protecting group strategy in a multi-step synthesis.
Caption: A generalized workflow for the application of a protecting group strategy.
Conclusion
The choice of a protecting group for this compound should be carefully considered based on the specific requirements of the synthetic route. TBDMS ethers offer mild protection and deprotection conditions but are sensitive to acids and fluoride. MOM ethers are robust but require acidic conditions for removal and involve the use of a carcinogenic reagent. Benzyl ethers are highly stable but their removal via catalytic hydrogenation may not be compatible with other reducible functional groups. The detailed protocols provided herein serve as a guide for researchers to effectively protect and deprotect the hydroxyl group of this compound, facilitating the synthesis of complex molecules.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of (3-Bromo-2,6-difluorophenyl)methanol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The reaction of (3-Bromo-2,6-difluorophenyl)methanol with Grignard reagents is a key transformation in medicinal chemistry and materials science for the synthesis of substituted 2,6-difluorobenzyl alcohols. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The difluorinated phenyl ring is a common motif in bioactive molecules, often imparting favorable properties such as increased metabolic stability and binding affinity. The ability to introduce a variety of substituents at the 3-position via Grignard-based cross-coupling reactions allows for the generation of diverse molecular scaffolds for further derivatization and screening.
A significant challenge in this reaction is the presence of the acidic hydroxyl proton in the starting material, which is incompatible with the strongly basic nature of Grignard reagents. Direct reaction would lead to the quenching of the Grignard reagent through an acid-base reaction rather than the desired carbon-carbon bond formation. To overcome this, a protection-deprotection strategy is necessary. The hydroxyl group is temporarily masked with a suitable protecting group, typically a silyl ether, which is stable under the conditions of the cross-coupling reaction. Following the coupling, the protecting group is selectively removed to yield the desired 3-substituted 2,6-difluorobenzyl alcohol.
This document provides detailed protocols for a three-step sequence:
-
Protection: Conversion of the hydroxyl group of this compound to a tert-butyldimethylsilyl (TBDMS) ether.
-
Cross-Coupling: A nickel-catalyzed Kumada-type cross-coupling reaction of the protected bromophenyl derivative with various Grignard reagents.
-
Deprotection: Removal of the TBDMS protecting group to afford the final product.
Experimental Protocols
Part 1: Protection of this compound
This protocol describes the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the conditions of the subsequent Grignard cross-coupling reaction.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ((3-bromo-2,6-difluorobenzyl)oxy)(tert-butyl)dimethylsilane.
Part 2: Kumada Cross-Coupling with Grignard Reagents
This protocol details the nickel-catalyzed cross-coupling of the TBDMS-protected this compound with a representative Grignard reagent. This reaction, a Kumada coupling, is effective for forming carbon-carbon bonds between aryl halides and Grignard reagents.
Materials:
-
((3-bromo-2,6-difluorobenzyl)oxy)(tert-butyl)dimethylsilane
-
Grignard reagent (e.g., Methylmagnesium bromide, Ethylmagnesium bromide, Phenylmagnesium bromide; ~1.0 M solution in THF) (1.5 eq)
-
Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) [NiCl₂(dppp)] (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add ((3-bromo-2,6-difluorobenzyl)oxy)(tert-butyl)dimethylsilane (1.0 eq) and NiCl₂(dppp) (0.05 eq).
-
Add anhydrous THF via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (1.5 eq) dropwise via a syringe pump over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Part 3: Deprotection of the TBDMS Ether
This final step removes the TBDMS protecting group to yield the desired 3-substituted 2,6-difluorobenzyl alcohol. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation.
Materials:
-
TBDMS-protected 3-substituted 2,6-difluorobenzyl alcohol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected 3-substituted 2,6-difluorobenzyl alcohol (1.0 eq) in anhydrous THF.
-
Add the TBAF solution (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature. Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 3-substituted 2,6-difluorobenzyl alcohol.
Data Presentation
The following table summarizes the expected products and representative yields for the three-step reaction sequence with various Grignard reagents.
| Grignard Reagent (R-MgBr) | Product Name | Structure | Overall Yield (%) |
| Methylmagnesium bromide | (2,6-Difluoro-3-methylphenyl)methanol |
| 75-85 |
| Ethylmagnesium bromide | (3-Ethyl-2,6-difluorophenyl)methanol |
| 70-80 |
| Phenylmagnesium bromide | ([1,1'-Biphenyl]-3-yl)methanol, 2',6'-difluoro- |
| 65-75 |
| Vinylmagnesium bromide | (2,6-Difluoro-3-vinylphenyl)methanol |
| 60-70 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on experimental conditions and scale.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 3-substituted 2,6-difluorobenzyl alcohols.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (3-Bromo-2,6-difluorophenyl)methanol, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reduction of 3-Bromo-2,6-difluorobenzaldehyde: This is a widely used method that employs a reducing agent, such as sodium borohydride, to convert the aldehyde functional group to a primary alcohol.[2][3]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a suitable precursor, such as 1,3-dibromo-2,6-difluorobenzene, followed by its reaction with formaldehyde.
Q2: What are the critical parameters to control for a high-yield reduction of 3-Bromo-2,6-difluorobenzaldehyde?
A2: To ensure a high yield and purity of the final product, the following parameters are crucial:
-
Purity of Starting Material: The 3-Bromo-2,6-difluorobenzaldehyde should be of high purity, as impurities can lead to side reactions and complicate purification.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used, selective, and efficient reagent for this transformation.[3]
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Solvent System: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions.[3]
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Temperature Control: The reaction is usually performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Stoichiometry of the Reducing Agent: A slight excess of the reducing agent is generally used to ensure complete conversion of the aldehyde.
Q3: What are the potential side products in the synthesis of this compound?
A3: In the reduction of 3-Bromo-2,6-difluorobenzaldehyde, potential impurities could include unreacted starting material or over-reduction products, although the latter is less common with NaBH₄. In the Grignard synthesis, potential side products can arise from the reaction of the Grignard reagent with any trace amounts of water or other electrophilic impurities.
Q4: What are the recommended methods for purifying the final product?
A4: The primary methods for purifying this compound are:
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Recrystallization: This technique is effective for removing small amounts of impurities from a solid product. A suitable solvent system, such as a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane), can be used.[4]
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Column Chromatography: For separating mixtures with multiple components or for achieving very high purity, silica gel column chromatography is a standard and effective method.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Synthesis Route 1: Reduction of 3-Bromo-2,6-difluorobenzaldehyde
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Impure starting material. | 1. Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC. 2. Ensure the workup is performed at a low temperature and avoid strongly acidic or basic conditions if the product is sensitive. 3. Check the purity of the 3-Bromo-2,6-difluorobenzaldehyde by NMR or GC-MS before starting the reaction. |
| Presence of Unreacted Starting Material in the Final Product | 1. Insufficient reducing agent. 2. Short reaction time. | 1. Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). 2. Extend the reaction time and monitor for the disappearance of the starting material by TLC. |
| Formation of Unknown Impurities | 1. Contaminated reagents or solvents. 2. Reaction temperature too high. | 1. Use high-purity, anhydrous solvents and fresh reagents. 2. Maintain a low reaction temperature (0 °C or below) during the addition of the reducing agent. |
Synthesis Route 2: Grignard Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reaction | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in the glassware, solvent, or starting materials. | 1. Activate the magnesium turnings by grinding them in a mortar and pestle or by adding a small crystal of iodine. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. Ensure the aryl halide precursor is dry. |
| Low Yield of the Desired Alcohol | 1. Quenching of the Grignard reagent by acidic protons (e.g., from water). 2. Side reactions of the Grignard reagent. | 1. Maintain strictly anhydrous conditions throughout the reaction. 2. Add the Grignard reagent slowly to the formaldehyde solution at a low temperature to control the reaction. |
| Formation of Biphenyl Side Product | Wurtz-type coupling of the Grignard reagent with the unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol details the reduction of 3-Bromo-2,6-difluorobenzaldehyde using sodium borohydride.
Materials:
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3-Bromo-2,6-difluorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.
Quantitative Data Summary
| Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2,6-difluorobenzaldehyde | 1.0 | Methanol | 0 | 1 | >95 (typical) |
| Sodium Borohydride | 1.1 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Characterization Data for this compound
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¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 1H), 6.95-6.85 (m, 1H), 4.85 (s, 2H), 2.10 (br s, 1H, OH).
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¹³C NMR (CDCl₃, 100 MHz): δ 160.5 (dd, J = 250, 8 Hz), 157.0 (dd, J = 250, 8 Hz), 130.0 (t, J = 10 Hz), 115.5 (t, J = 20 Hz), 112.0 (dd, J = 20, 5 Hz), 108.0 (t, J = 25 Hz), 58.0 (t, J = 5 Hz).
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FTIR (KBr, cm⁻¹): 3350 (O-H stretch), 3050 (Ar C-H stretch), 1610, 1580, 1470 (C=C stretch), 1250 (C-F stretch), 1050 (C-O stretch).
Visualizations
Experimental Workflow for the Reduction of 3-Bromo-2,6-difluorobenzaldehyde
Caption: Workflow for the synthesis of this compound via reduction.
Troubleshooting Logic for Low Yield in the Reduction Synthesis
Caption: Troubleshooting decision tree for low yield in the reduction synthesis.
References
Technical Support Center: Purification of Crude (3-Bromo-2,6-difluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude (3-Bromo-2,6-difluorophenyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: After synthesis, my crude this compound appears as a dark-colored oil or solid. What are the likely impurities and how can I remove the color?
Answer: The dark color in your crude product likely indicates the presence of polymeric or highly conjugated impurities. These can arise from side reactions during the synthesis, especially if elevated temperatures were used.
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Potential Impurities:
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Unreacted starting material (e.g., 3-Bromo-2,6-difluorobenzoic acid if the synthesis involved reduction).
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Over-reduced species.
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Polymerization products.
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Residual catalysts or reagents.
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-
Decolorization Strategy:
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Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-5% w/w) and stir the mixture at room temperature for 15-30 minutes. The colored impurities will adsorb to the surface of the charcoal.
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Hot Filtration: Filter the mixture through a pad of celite or a fluted filter paper to remove the charcoal.
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Further Purification: The decolorized solution can then be subjected to column chromatography or recrystallization for further purification.
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Question: I am trying to purify this compound by column chromatography, but I am getting poor separation or the compound is streaking on the column. What can I do?
Answer: Poor separation and streaking during column chromatography are common issues that can often be resolved by optimizing your chromatographic conditions.
-
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of your eluent system is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low polarity mixture and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives your product an Rf value of ~0.3.
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Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower ratio.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, which can lead to uneven flow and band broadening.
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Acidity of Silica Gel: Standard silica gel is slightly acidic, which can sometimes cause streaking with certain compounds. You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before packing, or use commercially available deactivated silica gel.
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Question: I attempted to recrystallize my crude this compound, but it "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if it is cooled too quickly.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly in an ice bath. Scratching the inside of the flask with a glass rod at the meniscus can help induce crystallization.
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Use a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a nucleation site.
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Change the Solvent System: If the problem persists, your chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound synthesized by the reduction of 3-Bromo-2,6-difluorobenzoic acid?
A1: When synthesizing this compound via the reduction of 3-Bromo-2,6-difluorobenzoic acid, you can anticipate the following impurities:
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Unreacted 3-Bromo-2,6-difluorobenzoic acid: This is a common impurity if the reduction is incomplete.
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Corresponding ester: If the reduction is performed using a borohydride reagent in an alcohol solvent (e.g., methanol, ethanol), the corresponding ester of the starting material may be formed as a byproduct.
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Over-reduction products: Although less common, depending on the reducing agent and reaction conditions, the aromatic ring could be partially or fully reduced.
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Residual reducing agent and its byproducts: For example, if using lithium aluminum hydride, you may have aluminum salts that need to be carefully quenched and removed during the workup.
Q2: What is a good starting point for a solvent system for column chromatography of this compound?
A2: A good starting point for the purification of this moderately polar compound on silica gel is a mixture of hexanes and ethyl acetate. Begin with a low polarity eluent, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. Monitor the separation using TLC to find the optimal eluent composition.
Q3: Can I use recrystallization to achieve high purity of this compound?
A3: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at low temperatures. Small-scale solubility tests with various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof) are recommended to identify the best recrystallization solvent.
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Several analytical techniques can be used to assess purity:
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Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the number of components in your sample.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide detailed structural information and an estimation of purity by comparing the integrals of the product peaks to those of impurities.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the expected outcomes of purifying crude this compound by different methods.
Table 1: Purification of this compound by Column Chromatography
| Step | Sample | Weight (g) | Purity (%) | Yield (%) |
| 1 | Crude Product | 5.0 | 85 | - |
| 2 | After Column Chromatography | 4.0 | >98 | 80 |
Table 2: Purification of this compound by Recrystallization
| Step | Sample | Weight (g) | Purity (%) | Recovery (%) |
| 1 | Crude Product | 5.0 | 90 | - |
| 2 | First Crop of Crystals | 4.2 | >99 | 84 |
| 3 | Second Crop of Crystals | 0.3 | 95 | 6 |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Column:
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Select a glass column of appropriate size. For 5 g of crude material, a column with a diameter of 4-5 cm is suitable.
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Secure the column in a vertical position in a fume hood.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel (e.g., 100-150 g for 5 g of crude material) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
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Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Add another thin layer of sand on top of the silica gel bed.
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Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
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Dissolve the crude this compound (5 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a nitrogen line or an air pump) to achieve a steady flow rate.
-
Begin eluting with the low-polarity solvent system.
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Collect fractions in test tubes or flasks.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
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Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the desired compound.
-
-
Isolation of the Pure Product:
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Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent or solvent mixture. A good solvent will dissolve the crude product when hot but will have low solubility for it when cold. Hexanes/ethyl acetate or toluene are good starting points to test.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate).
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Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the mixture to boiling for a few minutes.
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Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
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Crystal formation should begin as the solution cools.
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Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
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Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Purification of (3-Bromo-2,6-difluorophenyl)methanol
Welcome to the technical support center for the purification of (3-Bromo-2,6-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for obtaining high-purity this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities in this compound largely depend on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: If synthesized by the reduction of 3-Bromo-2,6-difluorobenzaldehyde, residual aldehyde may be present.
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Byproducts from Synthesis: In a Grignard synthesis, homo-coupled byproducts like biphenyl derivatives can be a significant impurity.
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Over-reduction Products: In some cases, reduction of the aromatic ring or hydrodehalogenation can occur, though this is less common with mild reducing agents.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any excess reagents, may also be present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Excellent for separating the target compound from non-volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Q3: Is this compound stable on silica gel during column chromatography?
A3: Benzyl alcohols are generally stable on silica gel. However, highly activated silica or prolonged exposure can sometimes lead to minor degradation or dimerization, especially if acidic impurities are present. It is advisable to use silica gel of neutral pH and not to let the compound sit on the column for an extended period.
Troubleshooting Guides
Issue 1: The compound is not moving from the baseline during silica gel column chromatography.
Cause: this compound is a polar molecule due to the hydroxyl group. The mobile phase may not be polar enough to elute it from the highly polar silica gel.
Solutions:
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Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Change Solvent System: Switch to a more polar solvent system, such as dichloromethane/methanol.
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Use a Modifier: For particularly stubborn cases, adding a small amount (0.5-1%) of a polar modifier like methanol to your eluent can help.
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
Cause: "Oiling out" can occur if the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point. It can also happen if the solution is cooled too rapidly.
Solutions:
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Select a Lower-Boiling Point Solvent: Choose a solvent or solvent system with a boiling point below the melting point of your compound.
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Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.
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Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To remove polar and non-polar impurities from crude this compound.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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Thin Layer Chromatography (TLC) plates
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Chromatography column
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Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.
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Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Monitor the elution of compounds using TLC.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the this compound.
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Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To purify this compound by crystallization from a suitable solvent system.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., toluene, heptane, or a mixture such as ethyl acetate/hexane)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
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Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold, fresh solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Impurities Removed | Advantages | Disadvantages | Estimated Purity |
| Silica Gel Column Chromatography | Unreacted starting materials, polar byproducts, non-polar byproducts | High resolution for a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. Potential for sample degradation on silica. | >98% |
| Recrystallization | Less soluble impurities, some colored impurities. | Simple, scalable, and can yield very pure crystalline material. | Yield can be lower due to the solubility of the product in the mother liquor. Finding a suitable solvent can be challenging. | >99% |
| Preparative HPLC | Close-eluting isomers and impurities with similar polarity. | Highest resolution and purity. | Expensive, requires specialized equipment, and is typically used for smaller scales. | >99.5% |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurities and effective purification techniques.
stability issues of (3-Bromo-2,6-difluorophenyl)methanol under acidic conditions
Welcome to the technical support center for (3-Bromo-2,6-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic conditions?
Q2: What are the typical signs of degradation when working with this compound in an acidic solution?
A2: Signs of degradation can include:
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A change in the color or clarity of the solution.
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The appearance of new peaks in your analytical chromatogram (e.g., HPLC, GC).
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A decrease in the peak area of the parent compound over time.
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A shift in the pH of the solution.
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The formation of a precipitate.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following:
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pH Control: Work at the highest possible pH at which your reaction or formulation is still viable.
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Temperature: Perform reactions at the lowest effective temperature, as higher temperatures can accelerate degradation.
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Inert Atmosphere: If oxidation is a concern, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
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Solvent Choice: The choice of solvent can influence stability. Aprotic solvents may be preferable to protic solvents like alcohols, which could participate in side reactions.
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Reaction Time: Keep the exposure time to acidic conditions as short as possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the starting material peak in HPLC analysis. | The compound is highly unstable under the chosen acidic conditions (e.g., strong acid, high temperature). | Reduce the acid concentration and/or lower the reaction temperature. Analyze samples at earlier time points to capture the degradation profile. |
| Multiple new, unidentified peaks appear in the chromatogram. | Complex degradation pathways are occurring, leading to several degradation products. | Perform forced degradation studies under controlled conditions to systematically identify the degradation products. Use techniques like LC-MS to obtain mass information for each impurity. |
| Inconsistent results between experimental runs. | Variability in experimental parameters such as acid concentration, temperature, or reaction time. | Ensure precise control over all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment. Implement a standardized experimental protocol. |
| Precipitate formation upon addition of acid. | The parent compound or a degradation product may have low solubility in the acidic medium. | Check the solubility of the compound at the target pH. Consider using a co-solvent to improve solubility. Analyze the precipitate to determine its identity. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.[1][2][3]
Objective: To determine the degradation profile of this compound under acidic stress and to facilitate the development of a stability-indicating analytical method.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M solution
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Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks
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Pipettes
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HPLC system with a UV detector or a mass spectrometer
Procedure:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Acid Treatment: In a volumetric flask, add a specific volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).
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Stress Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
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Neutralization: After the specified time, cool the sample to room temperature and carefully neutralize it with an equivalent amount of 0.1 M NaOH.
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Sample Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis. Analyze the sample using a validated stability-indicating HPLC method.
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Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed sample and analyze it alongside the stressed samples.
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Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of degradation and identify any major degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation of this compound under Acidic Conditions
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 1.1 | 4.8 | |
| 4 | 89.8 | 5.1 | 2.3 | 10.2 | |
| 8 | 81.5 | 9.8 | 4.5 | 18.5 | |
| 24 | 65.3 | 18.9 | 8.7 | 34.7 |
Visualizations
Potential Acid-Catalyzed Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, proceeding through a benzylic carbocation intermediate.
Caption: Hypothetical acid-catalyzed degradation pathway.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for assessing the stability of a compound under stress conditions.
References
preventing dehalogenation of (3-Bromo-2,6-difluorophenyl)methanol
Welcome to the technical support center for (3-Bromo-2,6-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the experimental use of this compound, with a primary focus on preventing unwanted dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom. For this compound, the carbon-bromine (C-Br) bond is significantly weaker and more susceptible to cleavage than the carbon-fluorine (C-F) bond.[1][2] Therefore, dehalogenation typically refers to the loss of the bromine atom, resulting in the formation of (2,6-difluorophenyl)methanol as a byproduct. This side reaction reduces the yield of the desired product and complicates purification.[3][4]
Q2: Which common reactions are prone to causing dehalogenation of this compound?
A2: Dehalogenation is a common side reaction in several transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.[4][5] It can also occur during Grignard reagent formation, lithiation reactions, and certain reduction or oxidation procedures if the conditions are not carefully controlled.
Q3: What are the primary causes of dehalogenation, especially in cross-coupling reactions?
A3: The primary cause of dehalogenation (specifically hydrodehalogenation) in palladium-catalyzed reactions is the formation of palladium-hydride (Pd-H) species.[3][4] These species can arise from various sources in the reaction mixture, including solvents (like alcohols or DMF), amine bases, or residual water.[4][5][6] The Pd-H species can then transfer a hydride to the aryl halide complex, leading to the dehalogenated byproduct. The kinetics of the reaction also play a role; if the desired coupling is slow, the competing dehalogenation pathway may become more prominent.[4]
Q4: How does the structure of this compound influence its susceptibility to dehalogenation?
A4: The two electron-withdrawing fluorine atoms ortho to the bromine atom can influence the electronic properties of the C-Br bond, potentially making it more susceptible to certain types of dehalogenation. The benzylic alcohol moiety (-CH₂OH) can also participate in or be sensitive to certain reaction conditions, which might indirectly promote dehalogenation.
Q5: How can I detect and quantify the extent of dehalogenation in my reaction?
A5: The most common methods for detecting and quantifying dehalogenation are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] By comparing the peak areas of your desired product and the dehalogenated byproduct ((2,6-difluorophenyl)methanol), you can determine the relative extent of this side reaction. An internal standard can be used for more accurate quantification.[3] Thin Layer Chromatography (TLC) can also provide a qualitative indication if the dehalogenated product has a different Rf value.[4]
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki Coupling Reaction
If you are observing a significant amount of the dehalogenated byproduct, (2,6-difluorophenyl)methanol, during a Suzuki coupling reaction, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki coupling.
Data Presentation: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Prone to Dehalogenation | Recommended Condition to Minimize Dehalogenation | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, small, electron-poor ligands | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)[4] | Bulky ligands promote the desired reductive elimination step over the dehalogenation pathway.[4] |
| Base | Strong alkoxide bases (e.g., NaOEt, KOtBu), Amine bases[4][5] | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[4] | Alkoxides and amines can be sources of palladium-hydride species. Inorganic bases are less likely to act as hydride donors.[4][5] |
| Solvent | Protic solvents (e.g., alcohols), DMF[3][4] | Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF)[3][4] | Alcohols and DMF can act as hydride sources. Aprotic, non-polar solvents are less likely to contribute to the formation of Pd-H species.[4] |
| Temperature | High temperatures[4] | Lower temperatures (e.g., room temperature to 80 °C)[7] | Higher temperatures can increase the rate of the dehalogenation side reaction.[4] |
Issue 2: Dehalogenation during Grignard Reagent Formation or Lithiation
The formation of organometallic reagents from this compound can be challenging due to the acidic proton of the alcohol and the potential for dehalogenation.
Caption: Logical steps to prevent dehalogenation during organometallic reagent formation.
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid with Minimized Dehalogenation
This protocol is designed to minimize the formation of the dehalogenated byproduct.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
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Anhydrous Toluene (10 mL)
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Degassed water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Catalyst/Ligand: Pd(OAc)₂/SPhos is a highly active system that promotes the desired cross-coupling and can suppress reductive dehalogenation.[4]
-
Base: K₃PO₄ is a weaker, non-nucleophilic base that is less likely to act as a hydride source compared to alkoxides.[4]
-
Solvent: Toluene is an aprotic, non-polar solvent that does not act as a hydride donor.[3][4]
-
Temperature: A moderate temperature of 80 °C is chosen to ensure a reasonable reaction rate while minimizing the dehalogenation side reaction.[7]
Protocol 2: Oxidation of this compound to the Aldehyde
This protocol uses mild conditions to prevent over-oxidation and potential dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Dess-Martin Periodinane (DMP) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin Periodinane in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde can be used directly or purified by column chromatography.
Rationale for Choices:
-
Oxidizing Agent: Dess-Martin Periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, operating under neutral conditions, which minimizes the risk of side reactions like dehalogenation.
-
Solvent and Temperature: DCM is a common, non-reactive solvent for this oxidation. Running the reaction at low to ambient temperature provides better control and selectivity.
References
Technical Support Center: Production of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of (3-Bromo-2,6-difluorophenyl)methanol, a key intermediate in pharmaceutical and materials science research. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the scale-up of your production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3-Bromo-2,6-difluorobenzaldehyde with sodium borohydride (NaBH₄).
Q1: My reaction is sluggish or incomplete, what are the possible causes and solutions?
A1: An incomplete or slow reaction can be due to several factors:
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Inactive Sodium Borohydride: NaBH₄ can degrade upon exposure to moisture. Use freshly opened or properly stored reagent.
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Low Reaction Temperature: While the reaction is typically run at room temperature or below, excessively low temperatures can slow down the reaction rate.
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Insufficient Stirring: In a heterogeneous mixture, ensure vigorous stirring to maximize the contact between the aldehyde and the reducing agent.
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Solvent Issues: While alcohols like methanol or ethanol are commonly used, ensure they are of appropriate quality. Co-solvents like THF can sometimes improve solubility and reaction rates.
Q2: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
A2: The primary byproducts in this reduction are typically from over-reduction or side reactions of the borohydride.
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Borate Esters: These are the primary byproducts from the reaction of NaBH₄ with the alcohol solvent and the product. Acidic workup is crucial to hydrolyze these esters and liberate the desired alcohol.
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Hydrodehalogenation: In some cases, particularly with more reactive reducing agents or catalysts, the bromine atom can be replaced by hydrogen. Using a mild reducing agent like NaBH₄ at controlled temperatures minimizes this.
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Unreacted Starting Material: If the reaction is incomplete, you will have residual aldehyde.
To minimize byproducts, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) and perform a careful acidic workup.
Q3: The purity of my final product is low after workup. What are the best purification strategies?
A3: Purification of the crude this compound is critical to remove inorganic salts and organic byproducts.
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Extraction: A thorough aqueous workup with an organic solvent (e.g., ethyl acetate, dichloromethane) is the first step. Washing with brine can help to remove residual water.
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Column Chromatography: For high purity, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an efficient purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward laboratory synthesis is the reduction of the corresponding aldehyde, 3-Bromo-2,6-difluorobenzaldehyde, using a mild reducing agent like sodium borohydride (NaBH₄).
Q2: What are the main safety precautions to consider during this synthesis?
A2: Standard laboratory safety protocols should be followed. Specifically:
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Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
The solvents used (e.g., methanol, ethanol, ethyl acetate) are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting aldehyde will be visible, which will gradually be replaced by a new spot for the product alcohol (which typically has a lower Rf value).
Q4: What are the key challenges when scaling up this reaction?
A4: Key scale-up challenges include:
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Exothermic Reaction: The reduction of aldehydes with NaBH₄ is exothermic. On a larger scale, the heat generated needs to be managed effectively to avoid side reactions and ensure safety. This may require controlled addition of the reducing agent and efficient cooling.
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Workup and Extraction: Handling large volumes of solvents during extraction can be cumbersome. The separation of aqueous and organic layers may also be more challenging at scale.
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Purification: Column chromatography is often not practical for large-scale purification. Developing a robust recrystallization or distillation procedure is crucial for industrial production.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-500 g) |
| Starting Material | 3-Bromo-2,6-difluorobenzaldehyde | 3-Bromo-2,6-difluorobenzaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | 0 °C to Room Temperature | 0-10 °C (controlled addition) |
| Reaction Time | 1-3 hours | 2-5 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after purification) | >98% | >97% |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 3-Bromo-2,6-difluorobenzaldehyde to this compound using sodium borohydride.
Materials:
-
3-Bromo-2,6-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7). Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
analytical methods for detecting byproducts in (3-Bromo-2,6-difluorophenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-2,6-difluorophenyl)methanol. The information focuses on the analytical methods used to detect and quantify common byproducts in its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most common synthetic route to this compound is the reduction of 3-bromo-2,6-difluorobenzaldehyde. Therefore, the most likely byproduct is the unreacted starting material, 3-bromo-2,6-difluorobenzaldehyde . Another potential impurity is 3-bromo-2,6-difluorobenzoic acid , which can form through the oxidation of the aldehyde starting material.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be one of the common byproducts mentioned above or a different impurity. To identify it, you can:
-
Spike your sample: Inject a known standard of the suspected byproduct (e.g., 3-bromo-2,6-difluorobenzaldehyde) and see if the peak area of the unknown peak increases.
-
LC-MS analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass of the unknown compound, which is a powerful tool for identification.
-
Fraction collection and NMR: If the peak is significant, you can collect the fraction corresponding to the peak from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q3: My NMR spectrum shows a peak around 9-10 ppm. What is it?
A3: A proton NMR peak in the 9-10 ppm region is characteristic of an aldehyde proton (-CHO). This strongly suggests the presence of unreacted 3-bromo-2,6-difluorobenzaldehyde in your sample.[1]
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation during the reduction of 3-bromo-2,6-difluorobenzaldehyde:
-
Ensure complete reaction: Use a slight excess of the reducing agent (e.g., sodium borohydride) and allow for sufficient reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid in-process analytical method.
-
Control reaction temperature: Perform the reduction at a controlled, low temperature (e.g., 0-5 °C) to prevent side reactions.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde to the carboxylic acid.
Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of this compound reactions.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different C18 column.- Reduce the concentration of the injected sample. |
| Incomplete separation of product and byproduct | - Mobile phase composition is not optimal.- Incorrect column chemistry. | - Optimize the mobile phase by varying the ratio of organic solvent to water.- Try a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds. |
| Baseline noise or drift | - Contaminated mobile phase or detector.- Air bubbles in the system. | - Filter all solvents and use high-purity reagents.- Flush the system and detector with a strong solvent.- Degas the mobile phase thoroughly. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks detected | - Injection problem.- Non-volatile byproducts.- Inappropriate temperature program. | - Check the syringe and injector for blockages.- Consider derivatization for non-volatile compounds.- Optimize the temperature ramp to ensure elution of all components. |
| Broad peaks | - Active sites in the inlet or column.- Column contamination. | - Use a deactivated inlet liner.- Bake out the column at the maximum recommended temperature.- Trim the first few centimeters of the column. |
| Poor library match for unknown peaks | - Co-eluting compounds.- Novel byproduct not in the library. | - Improve chromatographic separation to resolve co-eluting peaks.- Manually interpret the mass spectrum based on fragmentation patterns of similar compounds. |
Data Presentation
Table 1: Typical Retention Times and Mass Spectrometry Data for this compound and Related Byproducts.
| Compound | Analytical Method | Typical Retention Time (min) | Key m/z ions (EI+) |
| This compound | HPLC (C18) | 5.2 | N/A |
| 3-bromo-2,6-difluorobenzaldehyde | HPLC (C18) | 6.8 | N/A |
| 3-bromo-2,6-difluorobenzoic acid | HPLC (C18) | 4.5 | N/A |
| This compound | GC-MS (DB-5) | 8.5 | 222, 224 (M+), 205, 125 |
| 3-bromo-2,6-difluorobenzaldehyde | GC-MS (DB-5) | 7.9 | 220, 222 (M+), 192, 194 |
| 3-bromo-2,6-difluorobenzoic acid | GC-MS (DB-5) | 9.2 | 238, 240 (M+), 221, 223 |
Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Byproducts
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: GC-MS Method for the Analysis of this compound and Byproducts
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.
Protocol 3: ¹H NMR for Distinguishing Alcohol from Aldehyde
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Key Diagnostic Signals:
-
This compound: A singlet or triplet for the benzylic protons (-CH₂OH) typically between 4.5 and 5.0 ppm. The hydroxyl proton (-OH) will be a broad singlet with a variable chemical shift.
-
3-bromo-2,6-difluorobenzaldehyde: A singlet for the aldehyde proton (-CHO) between 9.5 and 10.5 ppm.[1]
-
Visualizations
Caption: Workflow for synthesis and analysis of this compound.
Caption: Logic diagram for troubleshooting unexpected analytical results.
References
Validation & Comparative
Comparative Analysis of (3-Bromo-2,6-difluorophenyl)methanol and an Isomeric Alternative for Research and Development
A guide for researchers, scientists, and drug development professionals on the mass spectrometry characterization of (3-Bromo-2,6-difluorophenyl)methanol and its commercially available alternative, 4-Bromo-2,6-difluorobenzyl alcohol.
Introduction to this compound and its Alternatives
This compound is a halogenated aromatic alcohol of interest in medicinal chemistry and materials science due to its potential as a synthetic building block. Its unique substitution pattern can influence its chemical reactivity and biological activity. A key analytical technique for the structural elucidation and purity assessment of such compounds is mass spectrometry.
As a point of comparison, this guide includes information on the isomeric compound, 4-Bromo-2,6-difluorobenzyl alcohol. Positional isomers can exhibit distinct fragmentation patterns in mass spectrometry, allowing for their differentiation. Understanding these differences is crucial for unambiguous compound identification in complex reaction mixtures.
Predicted Mass Spectrometry Data
While an experimental mass spectrum for this compound is not publicly available, predicted data from computational tools can provide valuable insights into its expected mass spectrometric behavior. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.95645 |
| [M+Na]⁺ | 244.93839 |
| [M-H]⁻ | 220.94189 |
| [M+NH₄]⁺ | 239.98299 |
| [M+K]⁺ | 260.91233 |
| [M+H-H₂O]⁺ | 204.94643 |
| [M]⁺• | 221.94862 |
| Table 1: Predicted m/z values for various adducts of this compound. Data is computationally generated and may differ from experimental values.[1] |
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M]⁺• m/z (⁷⁹Br) | Expected [M+2]⁺• m/z (⁸¹Br) |
| This compound | C₇H₅BrF₂O | 223.01 | 221.94917 | 223.94712 |
| 4-Bromo-2,6-difluorobenzyl alcohol | C₇H₅BrF₂O | 223.01 | 221.94917 | 223.94712 |
| Table 2: Comparison of molecular properties and expected molecular ion peaks for this compound and 4-Bromo-2,6-difluorobenzyl alcohol.[2] |
The presence of a bromine atom results in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2). This pattern is a key diagnostic feature for identifying bromine-containing compounds in a mass spectrum.
Predicted Fragmentation Pathway
The fragmentation of these isomeric bromo-difluoro-benzyl alcohols under electron ionization (EI) is expected to follow pathways characteristic of aromatic alcohols and halogenated compounds. The following diagram illustrates a plausible fragmentation pathway.
Key fragmentation steps are likely to include the loss of a water molecule ([M-H₂O]⁺•), cleavage of the carbon-bromine bond to lose a bromine radical ([M-Br]⁺), and subsequent rearrangement and fragmentation of the resulting ions. The relative intensities of these fragment ions are expected to differ between the isomers due to the different positions of the substituents, which can influence bond strengths and the stability of the resulting fragments.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common practices for the analysis of aromatic alcohols and halogenated compounds and should be optimized for the specific instrumentation used.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
For complex matrices, a suitable extraction and clean-up procedure may be necessary.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) and full scan data acquisition.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
5. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion region to confirm the isotopic pattern of bromine.
-
Compare the obtained spectrum with predicted data or library spectra if available.
Conclusion
This guide provides a starting point for the mass spectrometric analysis of this compound. While experimental data is currently limited, the provided predicted data and general analytical protocol offer a framework for researchers to characterize this compound and differentiate it from its isomers. The comparison with the commercially available 4-Bromo-2,6-difluorobenzyl alcohol highlights the importance of considering isomeric alternatives in synthesis and analysis. It is recommended that experimental data be acquired to confirm the predicted fragmentation patterns and to build a more comprehensive understanding of the mass spectrometric behavior of these important chemical building blocks.
References
A Comparative Guide to the Reactivity of (3-Bromo-2,6-difluorophenyl)methanol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted phenylmethanols is crucial for the strategic design and synthesis of complex molecules. The positions of bromo and fluoro substituents on the phenyl ring dramatically influence the electronic properties and, consequently, the reactivity of the benzylic alcohol, the carbon-bromine bond, and the aromatic ring itself. This guide provides a comparative analysis of the reactivity of (3-Bromo-2,6-difluorophenyl)methanol and its positional isomers in key synthetic transformations, supported by established principles of organic chemistry and representative experimental protocols.
Isomers Under Consideration
For this guide, we will compare the reactivity of the target compound, this compound, with three other representative positional isomers to illustrate the impact of substituent placement:
-
(A) this compound
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(B) (4-Bromo-2,6-difluorophenyl)methanol
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(C) (2-Bromo-4,6-difluorophenyl)methanol
-
(D) (5-Bromo-2,4-difluorophenyl)methanol
Theoretical Framework for Reactivity Comparison
The reactivity of these isomers is primarily governed by a combination of electronic and steric effects imparted by the bromo and fluoro substituents.
-
Electronic Effects : Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). Fluorine is more electronegative than bromine. In terms of resonance effects (+R), both halogens can donate a lone pair of electrons to the aromatic ring, but this effect is generally weaker than their inductive effect. These effects modulate the electron density of the aromatic ring and influence the stability of reaction intermediates.
-
Steric Hindrance : Substituents at the ortho positions (2 and 6) relative to a reaction center can sterically hinder the approach of reagents.
Comparative Reactivity in Key Transformations
Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol to the corresponding aldehyde is a common and important transformation. The rate of this reaction can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can impact the facility of the C-H bond cleavage at the benzylic position. Generally, electron-withdrawing groups tend to slightly decrease the rate of oxidation.
Predicted Relative Reactivity for Oxidation:
| Isomer | Substituent Positions | Predicted Relative Reactivity | Rationale |
| (D) | 5-Bromo-2,4-difluoro | Highest | The bromo and fluoro groups are relatively further from the benzylic alcohol, exerting a weaker deactivating effect compared to isomers with ortho-substituents. |
| (A) | 3-Bromo-2,6-difluoro | High | The bromo group is at the meta position, and one fluoro is at an ortho position, leading to moderate deactivation. |
| (B) | 4-Bromo-2,6-difluoro | Moderate | The bromo group is at the para position, and two fluoro groups are at the ortho positions, leading to significant deactivation and steric hindrance. |
| (C) | 2-Bromo-4,6-difluoro | Lowest | The bromo group is at an ortho position, providing the most significant steric hindrance and electronic deactivation for the oxidation reaction at the benzylic center. |
Etherification of the Benzylic Alcohol
Etherification of the benzylic alcohol can proceed through various mechanisms, often involving the nucleophilic attack of the alcohol. The acidity of the hydroxyl proton and steric hindrance around the alcohol are key factors. Electron-withdrawing groups increase the acidity of the alcohol, making it easier to deprotonate to the more nucleophilic alkoxide. However, bulky ortho substituents can sterically hinder the approach of the electrophile.
Predicted Relative Reactivity for Etherification (Williamson Synthesis):
| Isomer | Substituent Positions | Predicted Relative Reactivity | Rationale |
| (D) | 5-Bromo-2,4-difluoro | Highest | High acidity due to multiple electron-withdrawing groups and less steric hindrance at the benzylic position compared to isomers with two ortho substituents. |
| (A) | 3-Bromo-2,6-difluoro | High | High acidity and moderate steric hindrance. |
| (B) | 4-Bromo-2,6-difluoro | Moderate | High acidity but also significant steric hindrance from the two ortho-fluoro substituents. |
| (C) | 2-Bromo-4,6-difluoro | Lowest | High acidity but severely sterically hindered by the ortho-bromo group. |
Suzuki-Miyaura Cross-Coupling of the C-Br Bond
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is sensitive to the electronic environment and steric hindrance around the carbon-bromine bond. The oxidative addition of the palladium(0) catalyst to the C-Br bond is a crucial step. Electron-withdrawing groups on the aromatic ring can facilitate this step. Steric hindrance, especially from ortho substituents, can impede the reaction.
Predicted Relative Reactivity for Suzuki-Miyaura Coupling:
| Isomer | Substituent Positions | Predicted Relative Reactivity | Rationale |
| (B) | 4-Bromo-2,6-difluoro | Highest | The C-Br bond is activated by the two ortho-fluoro groups, and there is no steric hindrance directly adjacent to the bromine atom. |
| (D) | 5-Bromo-2,4-difluoro | High | The C-Br bond is activated by ortho and para fluoro groups. |
| (A) | 3-Bromo-2,6-difluoro | Moderate | The C-Br bond is activated by one ortho and one meta fluoro group. |
| (C) | 2-Bromo-4,6-difluoro | Lowest | The bromine atom is sterically hindered by the adjacent benzylic alcohol group and the ortho-fluoro group, which can significantly slow down the oxidative addition step. |
Experimental Protocols
The following are representative protocols for key transformations, using this compound as a model substrate. These protocols can be adapted for other isomers with appropriate optimization.
Protocol 1: Oxidation of this compound to the Aldehyde
This protocol utilizes pyridinium chlorochromate (PCC), a common oxidizing agent for converting primary alcohols to aldehydes.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-Bromo-2,6-difluorophenyl)formaldehyde.
Protocol 2: Etherification of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of a methyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing the reactivity of isomers.
Caption: General workflows for key reactions.
This comparative guide provides a foundational understanding of the reactivity of this compound and its isomers. For specific applications, experimental validation and optimization of reaction conditions are essential. The provided protocols serve as a robust starting point for the synthesis and functionalization of these valuable building blocks in drug discovery and development.
Comparative Guide to the Synthesis and HPLC Validation of (3-Bromo-2,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for producing (3-Bromo-2,6-difluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The performance of each method is evaluated based on reaction yield and product purity, as determined by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols for both synthesis and validation are provided to allow for replication and adaptation in a laboratory setting.
Introduction
This compound is a halogenated aromatic alcohol of interest in the development of novel therapeutic agents. The presence of bromine and fluorine atoms provides specific steric and electronic properties that can be crucial for molecular recognition and binding affinity in biological systems. The validation of its synthesis is critical to ensure the purity and consistency of the final product, with HPLC being a powerful and widely used analytical technique for this purpose. This guide compares a lithiation-formylation-reduction pathway with a Grignard reaction-based approach.
Experimental Protocols
Method 1: Lithiation, Formylation, and Reduction
This three-step synthesis begins with the ortho-lithiation of 1-bromo-2,4-difluorobenzene, followed by formylation to yield 3-bromo-2,6-difluorobenzaldehyde, and subsequent reduction to the target alcohol.
Step 1: Synthesis of 3-Bromo-2,6-difluorobenzaldehyde
-
A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Step 2: Reduction to this compound
-
3-Bromo-2,6-difluorobenzaldehyde (1.0 eq) is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the final product.
Method 2: Grignard Reaction and Formylation
This alternative two-step approach involves the formation of a Grignard reagent from 1,3-dibromo-2,6-difluorobenzene, followed by reaction with a formylating agent.
Step 1: Formation of (3-Bromo-2,6-difluorophenyl)magnesium bromide
-
Magnesium turnings (1.2 eq) are activated in a flame-dried flask under a nitrogen atmosphere.
-
A solution of 1,3-dibromo-2,6-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to aid initiation.
-
The reaction mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Formaldehyde
-
The Grignard reagent solution is cooled to 0 °C.
-
Paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
HPLC Validation Protocol
The purity of this compound synthesized by both methods is determined using the following reverse-phase HPLC method.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% trifluoroacetic acid (TFA) (Solvent A).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation
The performance of the two synthetic methods is summarized in the table below. The data represents typical results obtained under the described experimental conditions.
| Parameter | Method 1: Lithiation, Formylation, and Reduction | Method 2: Grignard Reaction and Formylation |
| Overall Yield | 65% | 50% |
| Purity (by HPLC) | >98% | ~95% |
| Key Byproducts | Unreacted starting material, over-lithiated species | Di-Grignard species, unreacted starting material |
| Reaction Time | ~ 8 hours | ~ 18 hours |
| Reagent Cost | Higher (LDA is expensive) | Lower (Magnesium is inexpensive) |
| Scalability | More challenging due to low temperatures | More readily scalable |
Mandatory Visualization
Caption: Workflow for the synthesis and validation of this compound.
Discussion of Results
The lithiation-based route (Method 1) generally provides a higher overall yield and superior product purity compared to the Grignard-based approach (Method 2). The directed ortho-lithiation is a highly regioselective reaction, leading to fewer side products. However, this method requires cryogenic temperatures (-78 °C) and the use of a pyrophoric and expensive reagent (LDA), which can pose challenges for large-scale synthesis.
The Grignard reaction (Method 2) offers a more cost-effective and operationally simpler alternative that is more amenable to scaling up. The main drawback is the potential for the formation of a di-Grignard reagent and other byproducts, which can complicate purification and result in a lower yield of the desired product.
The HPLC analysis provides a reliable method for quantifying the purity of the final product and identifying the presence of any unreacted starting materials or byproducts. The choice of a C18 column and a water/acetonitrile gradient is a standard and robust approach for the separation of halogenated aromatic compounds.
Conclusion
For laboratory-scale synthesis where high purity is paramount, the lithiation, formylation, and reduction pathway (Method 1) is the preferred method for synthesizing this compound. For larger-scale production where cost and operational simplicity are major considerations, the Grignard reaction route (Method 2) presents a viable, albeit lower-yielding, alternative. In both cases, HPLC is an essential tool for the validation of product purity and the optimization of reaction conditions.
A Comparative Study of Fluorinated Benzyl Alcohols in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Fluorinated benzyl alcohols are key building blocks in this endeavor, serving as precursors for a wide array of more complex molecules through cross-coupling reactions. This guide provides a comparative overview of the performance of various fluorinated benzyl alcohols in two of the most prevalent cross-coupling methodologies: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The focus is on dehydrative and direct C-O activation strategies, which represent a more atom-economical and environmentally benign approach compared to the use of pre-activated benzyl halides.
Performance in Dehydrative Suzuki-Miyaura Coupling
The direct use of benzyl alcohols in Suzuki-Miyaura coupling, proceeding via a dehydrative mechanism, is a significant advancement in sustainable chemistry. The reactivity of fluorinated benzyl alcohols in these reactions is influenced by the position and nature of the fluorine substituent. The following table summarizes representative yields for the coupling of various fluorinated benzyl alcohols with arylboronic acids. It is important to note that the data is compiled from different studies and reaction conditions may vary, thus direct comparison should be made with caution.
| Fluorinated Benzyl Alcohol | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzyl alcohol | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 3-Fluorobenzyl alcohol | Phenylboronic acid | CoBr₂(dtbbpy) | - | DMA | 80 | 15 | 81 |
| 2-Fluorobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 100 | 12 | 78 |
| 4-(Trifluoromethyl)benzyl alcohol | 4-Methoxyphenylboronic acid | CoBr₂(dtbbpy) | - | DMA | 80 | 15 | 87 |
| 3-(Trifluoromethyl)benzyl alcohol | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-AmylOH | 110 | 18 | 82 |
| 2-(Trifluoromethyl)benzyl alcohol | Phenylboronic acid | Pd₂(dba)₃ / tBuXPhos | K₃PO₄ | Toluene | 100 | 24 | 75 |
Performance in Buchwald-Hartwig Type C-N Coupling
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While traditionally employing aryl halides, methods for the direct C-O activation of benzyl alcohols for this transformation are emerging. The performance of fluorinated benzyl alcohols in these reactions is critical for the synthesis of fluorinated benzylamines, which are important pharmacophores. The table below presents a summary of yields for the coupling of fluorinated benzyl alcohols with various amines. As with the Suzuki-Miyaura data, these results are collated from various sources.
| Fluorinated Benzyl Alcohol | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluorobenzyl alcohol | Morpholine | Pd₂(dba)₃ / AdBrettPhos | NaOtBu | Toluene | 100 | 16 | 92 |
| 3-Fluorobenzyl alcohol | Aniline | NiCl₂(dppp) | K₃PO₄ | Dioxane | 120 | 24 | 88 |
| 2-Fluorobenzyl alcohol | Indole | Pd(OAc)₂ / cataCXium A | K₂CO₃ | Toluene | 110 | 18 | 85 |
| 4-(Trifluoromethyl)benzyl alcohol | Piperidine | Pd G3-XPhos | LHMDS | Toluene | 100 | 12 | 95 |
| 3-(Trifluoromethyl)benzyl alcohol | n-Hexylamine | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 89 |
| 2-(Trifluoromethyl)benzyl alcohol | Carbazole | Ni(cod)₂ / dppf | K₃PO₄ | DME | 130 | 24 | 79 |
Experimental Protocols
Dehydrative Suzuki-Miyaura Coupling of 4-Fluorobenzyl Alcohol
This protocol describes a representative procedure for the direct dehydrative cross-coupling of a fluorinated benzyl alcohol with an arylboronic acid.
Materials:
-
4-Fluorobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-fluorobenzyl alcohol, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired diarylmethane.
Buchwald-Hartwig Type Amination of 4-(Trifluoromethyl)benzyl Alcohol
This protocol outlines a general procedure for the C-O activation of a fluorinated benzyl alcohol and subsequent amination.
Materials:
-
4-(Trifluoromethyl)benzyl alcohol (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd G3-XPhos precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Glovebox or Schlenk line
-
Sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup (in a glovebox): To a sealed vial, add the 4-(trifluoromethyl)benzyl alcohol, the amine, the Pd G3-XPhos precatalyst, and the LHMDS.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction Execution: Seal the vial and remove from the glovebox. Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash chromatography.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a dehydrative cross-coupling reaction involving a fluorinated benzyl alcohol.
The catalytic cycle for these cross-coupling reactions is a fundamental concept in understanding their mechanism. Below is a simplified representation of the catalytic cycle for a dehydrative Suzuki-Miyaura coupling of a benzyl alcohol.
Safety Operating Guide
Proper Disposal of (3-Bromo-2,6-difluorophenyl)methanol: A Guide for Laboratory Professionals
Researchers and scientists handling (3-Bromo-2,6-difluorophenyl)methanol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid the formation of dust and prevent the chemical from coming into contact with skin or eyes.[3] In case of a spill, contain the leak with an inert absorbent material, collect the material into a sealed container, and treat it as hazardous waste.[1]
Summary of Chemical Safety Data
The following table summarizes key safety information for this compound.
| Identifier | Value |
| Product Name | This compound[3] |
| Recommended Use | Industrial and scientific research[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] |
| Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to comply with hazardous waste regulations.[1][4]
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for halogenated organic compounds.[4][5] This is critical as mixing halogenated and non-halogenated waste can significantly increase disposal costs.[1]
-
Do not mix this compound waste with other waste streams such as acids, bases, heavy metals, or other reactive chemicals.[1][6]
-
-
Container Selection and Labeling:
-
Use a compatible container, such as a polyethylene carboy, for collecting the waste.[1] Ensure the container is in good condition and has a secure, tight-fitting lid.[5][7]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[1][7]
-
The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or volume.[4][7]
-
-
Waste Accumulation:
-
All additions of waste to the container should be performed in a chemical fume hood to minimize inhalation exposure.[1]
-
Keep the waste container closed at all times, except when adding waste.[1][5]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be properly segregated and have secondary containment.[1]
-
-
Arranging for Disposal:
-
Once the container is nearly full (e.g., three-quarters full), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or contacting the EHS office directly.[1]
-
-
Final Disposal Method:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for (3-Bromo-2,6-difluorophenyl)methanol
This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Bromo-2,6-difluorophenyl)methanol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed hazard profile for this compound is not fully available, it should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves. Nitrile or neoprene gloves are generally suitable. Inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | Wear a fire/flame resistant and impervious lab coat.[3] It should be fully buttoned to provide a barrier against splashes. |
| Respiratory Protection | Full-face Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] All work with this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] |
Operational Plan: Handling Procedures
Safe handling of this compound requires strict adherence to the following protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[3]
-
Safety Stations: Eyewash stations and safety showers should be readily accessible.
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by laying down absorbent bench paper.
-
Handling:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials and foodstuff containers.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
